molecular formula C20H14N4O4 B4310913 2-amino-6-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-6-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B4310913
M. Wt: 374.3 g/mol
InChI Key: ROGCGXCAYHXQMD-UHFFFAOYSA-N
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Description

2-amino-6-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C20H14N4O4 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.10150494 g/mol and the complexity rating of the compound is 810. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical and Structural Properties

The structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives, including those similar to the chemical , have been studied for their applications in thin films. These compounds exhibit polycrystalline structures in powder form, transforming into nanocrystallites dispersed in an amorphous matrix upon thermal deposition. Their optical properties have been determined using spectrophotometer measurements, revealing insights into the absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength. Such properties are crucial for various applications in material science and optical engineering (Zeyada et al., 2016).

Corrosion Inhibition

A study on the corrosion inhibition of copper in acidic environments by similar quinoline derivatives has been conducted. These compounds act as mixed-kind inhibitors, forming a protective coating film on the copper surface to prevent corrosion. Such findings are significant in the field of materials engineering, especially for the protection of metals in corrosive environments (Eldesoky et al., 2019).

Photovoltaic Properties and Device Fabrication

The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been explored for their use in organic-inorganic photodiode fabrication. These studies involve the deposition of thin films and the investigation of their electrical properties, including current-voltage characteristics and photovoltaic properties under different conditions. This research is pivotal in the development of new materials for photovoltaic devices (Zeyada et al., 2016).

Quantum Chemical Studies

Quantum chemical studies on similar quinoline derivatives have been conducted to understand their molecular geometry, natural bond orbital analysis, and nonlinear optical behavior. Such studies are crucial in the field of computational chemistry and materials science for the design and synthesis of new compounds with desired properties (Fatma et al., 2015).

Dielectric Properties

The dielectric properties of 4H-pyrano[3,2-c]quinoline derivatives thin films have been investigated. This research is essential for applications in electronic and photonic devices where dielectric materials play a crucial role [(Zeyada et al., 2016)](https://consensus.app/papers/substitution-group-properties-4hpyrano-derivatives-zeyada/0ca691247f7258bba2b1b33e31f61c85/?utm_source=chatgpt).

Eco-Friendly Synthesis

An eco-friendly and simple synthesis method for pyrano[3,2-c]quinolones has been developed, showcasing the potential for green chemistry in producing these compounds. This synthesis method emphasizes the importance of environmentally friendly approaches in chemical manufacturing (Radini et al., 2018).

Biological Activity

Research has also been conducted on the synthesis and evaluation of new pyran derivatives of 8-hydroxyquinoline for their potential antibacterial activity. This highlights the possible application of these compounds in the pharmaceutical industry as antibacterial agents (Rbaa et al., 2019).

Crystal Structure Analysis

Studies on the crystal structure of related pyranoquinoline derivatives provide insights into the molecular structure, which is crucial for understanding their properties and potential applications in various fields, including materials science and pharmacology (Wang et al., 2005).

Synthesis and Reactivity

The synthesis and chemical reactivity of novel pyrano[3,2-c]quinoline-3-carbonitriles have been explored. Such research is fundamental in organic chemistry for the development of new synthetic routes and compounds with potential applications in various sectors (Ibrahim & Badran, 2020).

Properties

IUPAC Name

2-amino-6-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4/c1-23-15-5-3-2-4-13(15)18-17(20(23)25)16(14(10-21)19(22)28-18)11-6-8-12(9-7-11)24(26)27/h2-9,16H,22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGCGXCAYHXQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-6-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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2-amino-6-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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2-amino-6-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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2-amino-6-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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2-amino-6-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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2-amino-6-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.